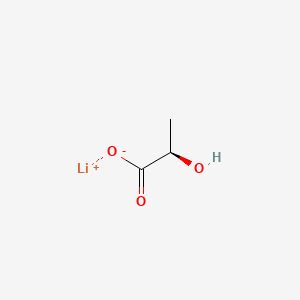

Lithium D-(-)-lactate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Lithium D-(-)-lactate is a chemical compound that combines lithium, an alkali metal, with D-(-)-lactic acid, a chiral molecule. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique properties, which make it a valuable compound for research and industrial purposes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Lithium D-(-)-lactate can be synthesized through the reaction of lithium hydroxide with D-(-)-lactic acid. The reaction typically occurs in an aqueous solution, where lithium hydroxide acts as a base, neutralizing the lactic acid to form this compound and water. The reaction conditions often involve controlled temperatures and pH levels to ensure the complete conversion of reactants to the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors where the reactants are continuously fed into the system. The process may include steps such as purification and crystallization to obtain high-purity this compound. Advanced techniques like ion exchange and solvent extraction may also be employed to enhance the yield and purity of the final product.

Analyse Chemischer Reaktionen

Enzymatic Dehydrogenation to Pyruvate

Lithium D-(-)-lactate serves as a substrate for NAD⁺-dependent D-lactate dehydrogenase (D-LDH), which catalyzes its oxidation to pyruvate:

D lactate+NAD+D LDHpyruvate+NADH+H+

This reaction underpins quantitative assays for D-lactate detection . Key parameters include:

| Parameter | Value | Source |

|---|---|---|

| Optimal pH | 7.2 | |

| Specific Activity | 3800 U per assay (D-LDH) | |

| Detection Limit | 0.214 mg/L (spectrophotometric) |

Pyruvate is subsequently trapped via D-glutamate transaminase (D-GPT) to form D-alanine and 2-oxoglutarate .

Stereospecific Racemization

Lactate racemase facilitates the interconversion of D- and L-lactate enantiomers. This compound can be converted to its L-isomer under enzymatic control:

D lactateRacemaseL lactate

A study using Lactobacillus paracasei SBT-1 demonstrated:

-

Racemase Activity : 0.15–0.45 U/mg protein under varying nitrogen substrates .

-

Optical Purity : >99% D-lactate achievable via substrate optimization .

Cation Exchange Reactions

The lithium ion undergoes substitution with other cations (e.g., Na⁺, K⁺) in aqueous solutions. For example:

LiC H O +Na+→NaC H O +Li+

This property is exploited in ion-exchange purification processes .

Reduction Pathways

Under controlled conditions, this compound can be reduced to form propionate derivatives. Sodium borohydride (NaBH₄) is a typical reductant.

Oxidation Products

Oxidative pathways yield lithium carbonate (Li₂CO₃) in the presence of strong oxidizers like hydrogen peroxide (H₂O₂).

Quantitative Assays

Enzymatic assays for D-lactate quantification achieve:

| Matrix | LOD (D-lactate) | LOQ (D-lactate) |

|---|---|---|

| Plasma | 0.7 μmol/L | 2.1 μmol/L |

| Urine | 8.1 nmol/mmol Cr | 24.3 nmol/mmol Cr |

Environmental and Metabolic Interactions

This compound modulates biochemical pathways:

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Lithium D-(-)-lactate serves as a reagent in numerous chemical reactions. It is utilized in the synthesis of other lithium compounds and can undergo various types of reactions, including oxidation, reduction, and substitution. The following table summarizes its chemical reaction types:

| Reaction Type | Description | Common Products |

|---|---|---|

| Oxidation | Converts to lithium carbonate and other by-products. | Lithium carbonate |

| Reduction | Forms lithium lactate and other reduced species. | Lithium lactate |

| Substitution | Lithium ion can be replaced with other cations. | Various cationic compounds |

Biological Applications

Research indicates that this compound influences cellular processes and metabolic pathways. Its primary action mechanism involves inhibiting enzymes that require magnesium as a co-factor, notably glycogen synthase kinase 3 beta (GSK3B). This inhibition has implications for neuroprotection and mood stabilization.

Case Study: Neuroprotective Effects

A study showed that this compound enhances inhibitory neurotransmission by downregulating NMDA receptors and inhibiting the myoinositol second messenger system. This action helps reduce neuroinflammation and oxidative stress, promoting neurogenesis and synaptic plasticity.

Medical Applications

This compound is being investigated for its therapeutic potential in treating neurological disorders such as bipolar disorder and depression. Its mood-stabilizing properties are attributed to its ability to modulate neurotransmitter systems.

Clinical Findings

A recent study highlighted that lithium carbonate (LC), related to this compound, can inhibit CD8+ T cell immunosuppression in tumor settings, suggesting potential applications in cancer immunotherapy . Additionally, it has been noted as a promising biomarker for detecting bacterial infections due to elevated levels of D-lactate during septic conditions .

Industrial Applications

In the industrial sector, this compound is used in the production of specialty chemicals and as an additive in various processes, including leather tanning and textile manufacturing. It acts as a plasticizer and catalyst, enhancing the properties of materials used in these industries .

Summary of Findings

The applications of this compound span across multiple disciplines:

- Chemistry : Functions as a reagent for synthesizing lithium compounds.

- Biology : Influences cellular metabolism and offers neuroprotective benefits.

- Medicine : Explored for treating mood disorders and enhancing immune responses.

- Industry : Utilized in manufacturing processes for improved material properties.

Wirkmechanismus

The mechanism of action of lithium D-(-)-lactate involves its interaction with molecular targets and pathways within cells. Lithium ions are known to influence various intracellular processes, including the modulation of neurotransmitter release and the regulation of second messenger systems. The lactate component may also play a role in cellular metabolism and energy production. Together, these effects contribute to the compound’s overall biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Lithium L-lactate: Another lithium lactate compound with a different chiral form of lactic acid.

Lithium carbonate: A widely used lithium compound with applications in medicine and industry.

Lithium citrate: Used in medical applications, particularly for mood stabilization.

Uniqueness

Lithium D-(-)-lactate is unique due to its specific chiral form, which may result in different biological and chemical properties compared to other lithium compounds. Its combination of lithium and D-(-)-lactic acid offers distinct advantages in certain applications, making it a valuable compound for research and industrial use.

Eigenschaften

CAS-Nummer |

27848-81-3 |

|---|---|

Molekularformel |

C3H6LiO3 |

Molekulargewicht |

97.0 g/mol |

IUPAC-Name |

lithium;(2R)-2-hydroxypropanoate |

InChI |

InChI=1S/C3H6O3.Li/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6);/t2-;/m1./s1 |

InChI-Schlüssel |

MCPIIUKZBQXOSD-HSHFZTNMSA-N |

SMILES |

[Li+].CC(C(=O)[O-])O |

Isomerische SMILES |

[Li].C[C@H](C(=O)O)O |

Kanonische SMILES |

[Li].CC(C(=O)O)O |

Key on ui other cas no. |

27848-81-3 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.